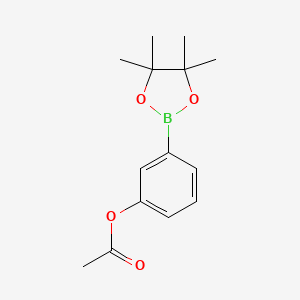![molecular formula C13H10F3NO3S B1304756 乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯 CAS No. 227199-08-8](/img/structure/B1304756.png)
乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, also known as EFTC, is a compound used in scientific research and a variety of laboratory experiments. It is a white, crystalline solid with a molecular weight of 309.3 g/mol and a melting point of 99-101°C. EFTC is an important reagent for the synthesis of a variety of compounds and has a wide range of applications in scientific research.
科学研究应用
合成和抗菌活性
乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯作为合成含醚结构的新型噻唑化合物的前体。这些化合物表现出一定的杀真菌活性,特别是对萨宾内提长孢霉和笹木氏皮革孢菌的活性,展示了它们在解决农业病原体问题和促进新型抗菌剂发展方面的潜力 (Qiu Li-ga, 2015)。
化学合成和化合物开发
这种化合物还被用于化学合成方法,特别是通过迈克尔样加成策略创造2-氨基乙基-5-羧乙氧基噻唑。这种方法允许产生各种类似物,突显了它在有机合成中的多功能性以及为进一步药理学探索开发各种化学实体的潜力 (Kenneth M. Boy & J. Guernon, 2005)。
对杂环化学的贡献
此外,它在合成乙酸1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-3,2-a]吡啶-4-羧酸乙酯衍生物方面发挥着重要作用。这些贡献在杂环化学中至关重要,为新的化学反应提供了见解,并为进一步的药物化学研究提供了构建块 (H. M. Mohamed, 2021)。
药物化学探索
它的应用延伸到设计和合成全面的1-(2-噻唑基)-5-(三氟甲基)吡唑-4-羧酰胺库。这一努力展示了利用这种化合物在药物化学中的巨大潜力,使得可以探索新的药理活性并开发潜在的治疗剂 (Bridget A. Donohue et al., 2002)。
抗癌活性评估
乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯还支持新型噻唑化合物的合成,这些化合物已经针对其抗癌活性进行了测试,特别是针对乳腺癌细胞MCF7。这突显了它在促进癌症研究和寻找新的抗癌化合物方面的重要性 (J. P. Sonar et al., 2020)。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
Thiazole derivatives have been known to possess various pharmacological applications .
Pharmacokinetics
The compound’s storage temperature is recommended to be at 2-8°c , which might suggest its stability under certain conditions.
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
生化分析
Biochemical Properties
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the compound can bind to specific proteins, altering their conformation and function, which may impact cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby affecting downstream signaling events . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is critical for its activity and function. The compound is known to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWVSQYLJQTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425476 |
Source


|
| Record name | AGN-PC-0LRISX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
227199-08-8 |
Source


|
| Record name | AGN-PC-0LRISX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)












